molecular formula C13H12O5 B3022438 5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid CAS No. 832739-39-6

5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid

Cat. No. B3022438
CAS RN: 832739-39-6
M. Wt: 248.23 g/mol
InChI Key: HDFIQJWOUCMCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid is a compound that can be considered a derivative of furan carboxylic acids, which are known for their applications in pharmaceutical and polymer industries. Although the specific compound is not directly studied in the provided papers, the related research gives insight into the chemical behavior and potential applications of furan derivatives.

Synthesis Analysis

The synthesis of furan carboxylic acids can be achieved through various methods. One such method is the one-pot enzyme cascade system, which allows for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF) . This method utilizes a dual-enzyme system and internal recycling of H2O2 to achieve high yields of the desired products. While this method does not directly apply to the synthesis of 5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid, it provides a potential pathway for its synthesis by modifying the starting materials and enzymes used.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen. The presence of substituents like methoxyphenoxy groups can influence the chemical properties and reactivity of the molecule. Studies on similar furan derivatives have shown that the introduction of different substituents can lead to a variety of compounds with distinct properties .

Chemical Reactions Analysis

Furan derivatives can undergo a range of chemical reactions. For instance, the treatment of certain furan compounds with benzenesulfonyl chloride in an alkaline medium can lead to rearrangements and the formation of new carboxylic acids . Methyl 5-phenoxy-2-furancarboxylates can be prepared from the reaction of methyl 5-nitro-2-furancarboxylate with phenoxides, indicating that nucleophilic substitution reactions are possible with furan carboxylic acids . These reactions could potentially be applied to synthesize the 5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid by choosing appropriate reaction conditions and reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For example, the introduction of alkyloxyaryl groups has been found to result in compounds with hypolipidemic activity . The synthesis of biobased polyesters using furan derivatives as building blocks has been explored, and the resulting polyesters have shown promising physical properties . These findings suggest that 5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid could also exhibit unique physical and chemical properties that might be useful in pharmaceutical or polymer applications.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-[(4-methoxyphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-16-9-2-4-10(5-3-9)17-8-11-6-7-12(18-11)13(14)15/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFIQJWOUCMCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401224037
Record name 5-[(4-Methoxyphenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

832739-39-6
Record name 5-[(4-Methoxyphenoxy)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Methoxyphenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid
Reactant of Route 2
5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid
Reactant of Route 3
5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.